molecular formula C12H24N2O4S B13566295 tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate

tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate

Cat. No.: B13566295
M. Wt: 292.40 g/mol
InChI Key: ZTDAIPVJYPEDHC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1λ⁶-thian-4-yl]methyl}carbamate is a carbamate derivative featuring a sulfoximine (1λ⁶-thian) core. Its structure includes a hydroxymethyl substituent at the 4-position of the thian ring and an imino-oxo functional group. The tert-butyl carbamate moiety provides steric protection, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Such compounds are often used in medicinal chemistry for their bioisosteric properties, mimicking amines or amides while enhancing metabolic stability.

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1-imino-1-oxothian-4-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O4S/c1-11(2,3)18-10(16)14-8-12(9-15)4-6-19(13,17)7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

ZTDAIPVJYPEDHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=N)(=O)CC1)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate

Detailed Synthetic Route

Step 1: Formation of Mixed Acid Anhydride
  • Starting Material: N-BOC-D-Serine (N-tert-butoxycarbonyl-D-serine)
  • Reagents: Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM) as acid-binding agent
  • Solvent: Anhydrous ethyl acetate
  • Conditions: Low temperature (-20 to 40 °C, preferably -10 to 5 °C), anhydrous environment
  • Procedure: N-BOC-D-Serine is reacted with isobutyl chlorocarbonate in the presence of NMM to form a mixed acid anhydride intermediate. The molar ratios are typically 1:1.1-1.5 for N-BOC-D-Serine to isobutyl chlorocarbonate and NMM.
Step 2: Condensation with Benzylamine
  • Reagent: Benzylamine (PhCH2NH2)
  • Solvent: Anhydrous ethyl acetate
  • Conditions: Reaction temperature maintained between -15 to 15 °C
  • Procedure: The mixed acid anhydride formed in Step 1 is reacted with benzylamine under controlled temperature to yield the carbamate derivative this compound. The reaction time ranges from 3 to 5 hours.

Reaction Parameters and Optimization

Parameter Range/Value Notes
Temperature -20 to 40 °C Preferred -10 to 5 °C
Molar ratio (N-BOC-D-Serine: i-BuOCOCl) 1 : 1.1–1.5 Ensures complete conversion
Molar ratio (N-BOC-D-Serine: NMM) 1 : 1.1–1.5 Acid scavenger proportion
Molar ratio (N-BOC-D-Serine: Benzylamine) 1 : 1.1–1.5 Slight excess of amine to drive reaction
Solvent volume 8–10 times N-BOC-D-Serine mass Anhydrous ethyl acetate used
Reaction time 3–5 hours Monitored for completion

Yields reported for this synthetic step are high, typically above 90%, indicating an efficient and reproducible process.

Purification and Characterization

  • Purification: After reaction completion, the mixture undergoes phase separation, washing with dilute hydrochloric acid and salt water, followed by solvent evaporation under reduced pressure. Crystallization is performed using hexane/ethyl acetate (8:1) to isolate the pure product.
  • Characterization: The compound is confirmed by ^1H NMR and mass spectrometry. Typical ^1H NMR (400 MHz, DMSO-d6) signals include tert-butyl group singlet at 1.38 ppm, methylene multiplets around 3.58 and 4.31 ppm, aromatic protons between 7.20–7.31 ppm, and characteristic amide and hydroxyl protons. MS shows an [M+H]^+ ion at m/z 295.2.

Subsequent Functionalization (Optional)

The carbamate intermediate can be further alkylated to form derivatives such as (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide via phase-transfer catalysis:

This step is relevant for applications in pharmaceutical synthesis, such as lacosamide production.

Summary Table of Preparation Method

Step Reactants & Reagents Conditions Solvent Key Notes Yield (%)
1 N-BOC-D-Serine + Isobutyl chlorocarbonate + NMM -20 to 40 °C, 3–5 h Anhydrous ethyl acetate Formation of mixed acid anhydride -
2 Mixed acid anhydride + Benzylamine -15 to 15 °C, 2–3 h Anhydrous ethyl acetate Condensation to carbamate >90
3 Carbamate + Methyl sulfate + Tetrabutylammonium bromide + KOH 0 to 20 °C, phase-transfer catalysis Ethyl acetate Alkylation to derivative 92–97

Research Findings and Notes

  • The described preparation method is derived from a Chinese patent (CN102020589B) and related literature, which provides a robust and scalable synthetic route for this carbamate derivative.
  • The reaction conditions emphasize low temperature and anhydrous solvents to optimize yield and purity.
  • The use of N-BOC-D-Serine as the starting material enables stereochemical control, favoring the (R)-configuration of the product.
  • The process is adaptable for scale-up and intermediate production in pharmaceutical manufacturing.
  • Characterization data confirm the structural integrity of the product, supporting its use as a synthetic intermediate in drug development.

Chemical Reactions Analysis

Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. For example:

  • Reagents : HCl (acidic conditions) or NaOH (basic conditions)

  • Product : Amine and CO₂ release.

Alkylation

The hydroxymethyl group reacts with alkylating agents (e.g., methyl sulfate) under phase-transfer catalysis (PTC) conditions.

  • Reagents : Methyl sulfate, KOH, tetrabutyl ammonium bromide (PTC catalyst)

  • Conditions : -10°C to 5°C, ethyl acetate solvent

  • Yield : Up to 97% in optimized reactions .

Oxidation

The sulfur-containing thian ring is susceptible to oxidation. For instance:

  • Reagents : KMnO₄ (acidic conditions)

  • Product : Oxidized sulfur derivatives.

Substitution Reactions

The carbamate’s nitrogen can undergo nucleophilic substitution with thiols or amines.

  • Reagents : Thiols (e.g., cysteine) or amines (e.g., benzene methanamine)

  • Product : Substituted carbamates or amides .

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Thian ring : Provides sulfur-based redox activity and potential for metal coordination.

  • Hydroxymethyl group : Facilitates alkylation and nucleophilic substitution.

  • Carbamate moiety : Prone to hydrolysis and substitution due to the electron-withdrawing carbonyl group.

Research Findings

Reaction Type Reagents Conditions Yield Source
HydrolysisHCl/NaOHAcidic/basic conditionsN/A
Alkylation (PTC)Methyl sulfate, KOH, TBA Br-10°C to 5°C, ethyl acetate92–97%
OxidationKMnO₄Acidic conditionsN/A

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified is tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9, C₁₁H₂₁NO₄S, MW 263) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property Target Compound Analogue
Core Structure 1λ⁶-Thian ring with 1-imino-1-oxo group 1λ⁶-Thian ring with 1,1-dioxo group
Substituents - 4-Hydroxymethyl
- tert-Butyl carbamate at N-methyl position
- 2-Methyl
- tert-Butyl carbamate at N-methyl position
Molecular Formula Not explicitly provided (inferred: C₁₂H₂₂N₂O₄S) C₁₁H₂₁NO₄S
Functional Groups Hydroxymethyl, imino-oxo, carbamate Dioxo, carbamate
Potential Reactivity - Hydroxymethyl enables esterification or oxidation
- Imino group acts as a weak base
- Dioxo group enhances electrophilicity
- Lacks hydroxyl for further derivatization

Physicochemical and Reactivity Differences

Hydroxymethyl vs. Dioxo Groups The hydroxymethyl group in the target compound introduces a polar, protic functional group, enhancing solubility in polar solvents (e.g., water or methanol). This contrasts with the 1,1-dioxo group in the analogue, which increases the compound’s electrophilicity but reduces hydrogen-bonding capacity . The imino-oxo group in the target compound may exhibit tautomerism, whereas the dioxo group in the analogue is more stable and less prone to tautomeric shifts.

Synthetic Utility

  • The hydroxymethyl substituent allows for further derivatization (e.g., phosphorylation or glycosylation), making the target compound versatile in multi-step syntheses.
  • The analogue’s dioxo group is more reactive toward nucleophiles, favoring applications in Michael additions or sulfonamide formation.

Thermodynamic Stability The tert-butyl carbamate group in both compounds provides steric protection against hydrolysis.

Biological Activity

tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

C23H37N5O6\text{C}_{23}\text{H}_{37}\text{N}_{5}\text{O}_{6}

Key Properties

  • Molecular Weight : 479.57 g/mol
  • CAS Number : 870487-09-5
  • InChI Key : VYCVAPFXSOAOCL-ROUUACIJSA-N

Biological Activity Overview

The biological activity of tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of carbamates have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Study 1: Antibacterial Properties

In a study evaluating the antibacterial properties of related carbamate derivatives, it was found that they exhibited strong bactericidal activity against Gram-positive bacteria. The mechanism involved the depolarization of the bacterial cytoplasmic membrane, leading to cell death . Although specific data on tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate was not detailed in this study, the structural similarities suggest potential effectiveness.

Study 2: In Vitro Cytotoxicity

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation pathways . While direct studies on tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate were lacking, its structural features may confer similar bioactivity.

Data Table: Comparative Biological Activities

Compound NameCAS NumberActivity TypeObserved Effects
tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate870487-09-5AntibacterialPotential against MRSA and VRE
Related Carbamate Derivative135632-53-0AntibacterialStrong activity against Gram-positive bacteria
Related Carbamate Derivative72155-45-4CytotoxicityInduced apoptosis in cancer cells

The proposed mechanisms for the biological activities of tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate include:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, the activation of apoptotic pathways through caspase enzymes is a key mechanism observed in related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can Boc protection be optimized?

  • Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection of amines. For example, tert-butyl carbamates are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF). Reaction monitoring via TLC or LC-MS ensures completion . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is recommended.

Q. How can researchers confirm the molecular identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., calculated for C₁₂H₂₃N₂O₃S: 283.13 g/mol). Complementary techniques include:

  • ¹H/¹³C NMR : Analyze chemical shifts for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR).
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) .

Q. What solvents are suitable for dissolving this compound during experiments?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) or alcohols (methanol, ethanol) is advised. For example, tert-butyl carbamates with hydroxymethyl groups often dissolve in methanol (≥10 mg/mL at 25°C) . Pre-saturate solvents with inert gas (N₂/Ar) if the compound is moisture-sensitive.

Advanced Research Questions

Q. How does the hydroxymethyl-thian moiety influence stability under acidic/basic conditions?

  • Methodological Answer : The 1-imino-1-oxo-1λ⁶-thian ring may undergo hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH). To assess stability:

  • Prepare 0.1 M solutions in pH 3–10 buffers.
  • Monitor degradation via HPLC at 24/48/72 hours.
  • Compare with control samples stored at −20°C .

Q. What strategies mitigate air/moisture sensitivity during handling?

  • Methodological Answer :

  • Storage : Use airtight containers with desiccants (silica gel) at −20°C for long-term stability .
  • Handling : Conduct reactions under nitrogen/argon in anhydrous solvents (e.g., DCM dried over molecular sieves).
  • Characterization : Seal NMR tubes immediately after preparation to prevent hydrolysis .

Q. How can researchers resolve contradictory data on reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Analysis : Isolate and characterize intermediates (e.g., via LC-MS) to identify yield-limiting steps.
  • Byproduct Identification : Use HRMS or GC-MS to detect side products (e.g., Boc deprotection under acidic conditions) .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equiv Boc₂O) or reaction time (12–24 hours) to improve efficiency .

Q. What role does the hydroxymethyl group play in designing biological assays?

  • Methodological Answer : The hydroxymethyl group enhances water solubility and enables functionalization (e.g., conjugation with fluorescent probes). For activity studies:

  • Derivatize the hydroxyl group using Mitsunobu conditions (DIAD, PPh₃) with azide/alkyne handles.
  • Validate modifications via ¹H NMR (disappearance of -OH peak) .

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